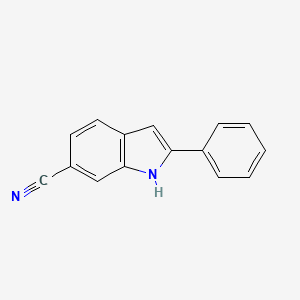
Praseodymium(III) oxalate decahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Praseodymium(III) oxalate decahydrate is an inorganic compound, a salt of praseodymium metal and oxalic acid, with the chemical formula Pr₂(C₂O₄)₃·10H₂O. It forms light green crystals that are insoluble in water and is known for its application in various scientific and industrial fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: Praseodymium(III) oxalate decahydrate can be synthesized by reacting soluble praseodymium salts, such as praseodymium nitrate or praseodymium chloride, with oxalic acid. The reaction typically occurs in an aqueous solution, leading to the precipitation of praseodymium(III) oxalate, which can then be crystallized to form the decahydrate .
Industrial Production Methods: In industrial settings, the production of this compound involves similar chemical reactions but on a larger scale. The process includes the controlled addition of oxalic acid to a solution containing praseodymium salts, followed by filtration, washing, and drying to obtain the pure crystalline product .
Chemical Reactions Analysis
Types of Reactions: Praseodymium(III) oxalate decahydrate undergoes various chemical reactions, including thermal decomposition, oxidation, and complexation.
Common Reagents and Conditions:
Thermal Decomposition: When heated, this compound decomposes stepwise, eventually forming praseodymium oxide (Pr₆O₁₁) at high temperatures.
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state praseodymium compounds.
Complexation: Praseodymium(III) oxalate can form complexes with various ligands, which can alter its chemical properties and reactivity.
Major Products:
Praseodymium Oxide (Pr₆O₁₁): Formed through thermal decomposition.
Complexes: Various praseodymium-ligand complexes depending on the reagents used.
Scientific Research Applications
Praseodymium(III) oxalate decahydrate has several applications in scientific research and industry:
Mechanism of Action
The mechanism by which praseodymium(III) oxalate decahydrate exerts its effects is primarily through its decomposition and complexation reactions. The molecular targets and pathways involved include:
Thermal Decomposition: Leads to the formation of praseodymium oxide, which has various catalytic and electronic applications.
Complexation: Alters the chemical properties of praseodymium, enabling its use in different chemical processes and applications.
Comparison with Similar Compounds
- Neodymium(III) oxalate decahydrate
- Samarium(III) oxalate decahydrate
- Europium(III) oxalate decahydrate
Comparison: Praseodymium(III) oxalate decahydrate is unique due to its specific thermal decomposition properties and the intense yellow color it imparts to glasses and enamels. While similar compounds like neodymium(III) oxalate decahydrate and samarium(III) oxalate decahydrate share some chemical properties, this compound stands out in its applications in coloring and as a precursor for praseodymium oxide .
Properties
Molecular Formula |
C6H20O22Pr2 |
|---|---|
Molecular Weight |
726.03 g/mol |
IUPAC Name |
oxalate;praseodymium(3+);decahydrate |
InChI |
InChI=1S/3C2H2O4.10H2O.2Pr/c3*3-1(4)2(5)6;;;;;;;;;;;;/h3*(H,3,4)(H,5,6);10*1H2;;/q;;;;;;;;;;;;;2*+3/p-6 |
InChI Key |
QNERAENZGXCCKU-UHFFFAOYSA-H |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.O.O.O.O.O.O.O.O.O.[Pr+3].[Pr+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


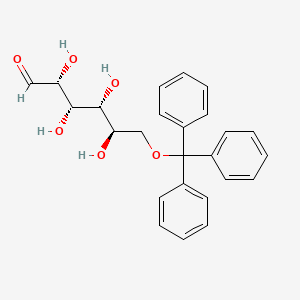
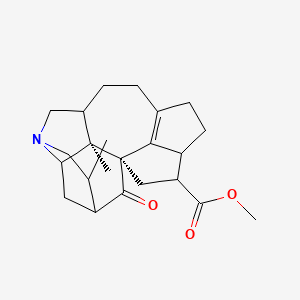
![2-[(2S,4aS,8aS)-8a-hydroxy-4a-methyl-8-methylidene-2,3,4,5,6,7-hexahydro-1H-naphthalen-2-yl]prop-2-enoic acid](/img/structure/B12432589.png)
![2-[(2,2,3,3-Tetramethylcyclopropyl)formamido]propanoic acid](/img/structure/B12432597.png)
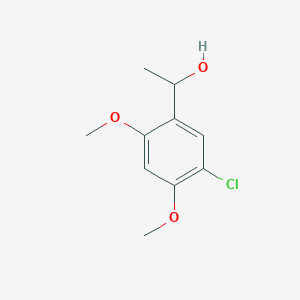
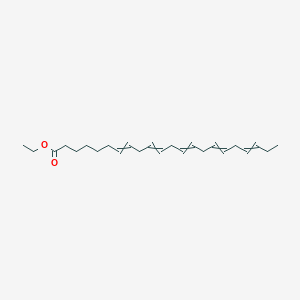
![3-[(2-{4-[2-(2,6-Dibromo-4-nitrophenyl)diazen-1-yl]phenyl}ethyl)amino]propanenitrile](/img/structure/B12432610.png)
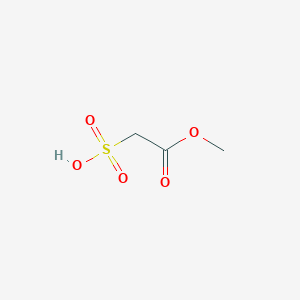
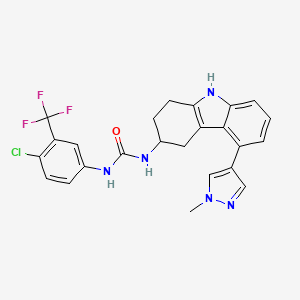
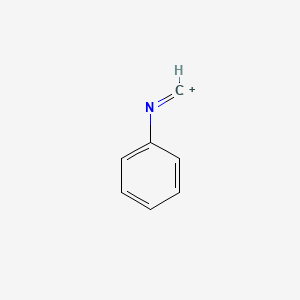
![Sodium 4,4-dimethyl-4H,5H,6H-cyclopenta[d][1,3]thiazole-2-carboxylate](/img/structure/B12432641.png)

